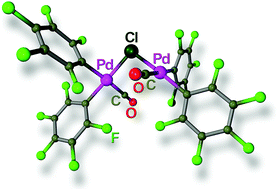Synthesis and characterization of neutral and anionic carbonyl derivatives of palladium(ii)†‡
Dalton Transactions Pub Date: 2010-06-30 DOI: 10.1039/C0DT00014K
Abstract
The action of


Recommended Literature
- [1] Diastereoselective formation of homochiral flexible perylene bisimide cyclophanes and their hybrids with fullerenes†‡
- [2] Book reviews
- [3] Facile and homogeneous decoration of RuO2nanorods on graphene nanoplatelets for transfer hydrogenation of carbonyl compounds†
- [4] A one-pot coupling–addition–cyclocondensation sequence (CACS) to 2-substituted 3-acylpyrroles initiated by a copper-free alkynylation†
- [5] Structure and magnetic properties of open-ended silicon carbide nanotubes
- [6] Reversible binding of water, methanol, and ethanol to a five-coordinate ruthenium(ii) complex†
- [7] Twist disclination loops in a bent-core nematic liquid crystal†
- [8] Dynamic calorimetry and XRD studies of the nematic and twist-bend nematic phase transitions in a series of dimers with increasing spacer length†
- [9] Self-assembly of novel trimers using dipyrromethene ligands
- [10] Physiological chemistry

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 183506-66-3









